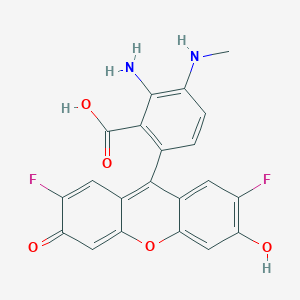

DAF-FM dye

Description

Significance of Nitric Oxide as a Biological Signaling Molecule in Academic Research

Nitric oxide (NO) is a unique and ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes. nih.gov As a gas and a free radical, NO participates in cellular signaling, regulating functions from neurotransmission and vascular homeostasis to immune responses. nih.govportlandpress.com Its ability to diffuse readily across cell membranes allows it to act as an intracellular messenger, a paracrine substance, a neurotransmitter, and even a hormone. portlandpress.combiomolther.org

In many cases, NO exerts its effects by activating guanylyl cyclase, which in turn increases the synthesis of cyclic GMP (cGMP). portlandpress.com However, a growing body of research highlights cGMP-independent pathways, where NO directly interacts with various molecules like transition metals, thiol groups, and other free radicals. portlandpress.com These interactions can alter protein structure and function, thereby regulating crucial cellular events. portlandpress.com The diverse roles of NO in biology, from being a key factor in the cardiovascular system to its involvement in plant defense mechanisms, have made its detection and quantification a major focus of academic research. nih.govpnas.org

Evolution of Fluorescent Probes for Nitric Oxide Detection

The transient nature and low physiological concentrations of nitric oxide present significant challenges for its direct measurement. This has driven the development of various analytical methods, with fluorescent sensing emerging as a particularly effective approach for monitoring NO in cellular and physiological environments. austinpublishinggroup.com Fluorescent probes offer the high sensitivity and selectivity required for in vivo applications. austinpublishinggroup.com

Early developments in fluorescent NO probes were largely centered around aromatic vicinal diamines. researchgate.net Compounds like diaminonaphthalenes (DANs) and later diaminofluoresceins (DAFs) were designed to react with NO, in the presence of oxygen, to form highly fluorescent triazole products. researchgate.netnih.gov This reaction provides a robust "turn-on" fluorescence signal, making it a reliable method for NO detection. nih.gov Over the years, researchers have appended this o-phenylenediamine (B120857) scaffold to a variety of fluorophores, including fluorescein (B123965), rhodamine, and cyanine (B1664457) dyes, to create a suite of probes with different spectral properties. nih.govspiedigitallibrary.org The overarching goal has been to develop probes that are not only sensitive and selective but also suitable for real-time imaging in living systems. nih.gov

Historical Development and Derivatization of Diaminofluorescein (DAF) Dyes for NO Sensing, specifically DAF-FM

The development of diaminofluorescein (DAF) dyes by Kojima, Nagano, and their collaborators marked a significant milestone in NO detection. thermofisher.commdpi.comnih.gov The foundational compound, 4,5-diaminofluorescein (B163784) (DAF-2), was designed to react with NO to form a green-fluorescent triazolofluorescein, offering a high sensitivity with a detection limit of approximately 5 nM. nih.gov To facilitate its use in living cells, a membrane-permeable diacetate form (DAF-2 DA) was created, which upon entering cells, is hydrolyzed by intracellular esterases to release DAF-2. nih.govnih.gov

Building on the success of DAF-2, further derivatization led to the creation of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM). thermofisher.commdpi.com This derivative was engineered to offer improved properties for NO sensing. mdpi.com The key modifications in DAF-FM result in a probe that is more sensitive to nitric oxide, more photostable, and less sensitive to pH changes compared to its predecessor, DAF-2. sigmaaldrich.comcaymanchem.com Specifically, the fluorescence of the NO adduct of DAF-FM is stable at a pH above 5.5, a significant advantage for studies in various cellular compartments, including the more acidic apoplast in plants. thermofisher.comapsnet.org

The diacetate form, DAF-FM diacetate (DAF-FM DA), like its DAF-2 counterpart, is cell-permeable and becomes trapped inside cells after hydrolysis, allowing for the detection of intracellular NO. mdpi.comtocris.com

Overview of DAF-FM's Role as a Fluorescent Indicator in Scientific Inquiry

DAF-FM has become a widely used tool for the qualitative and quantitative assessment of cellular nitric oxide production. nih.gov Its primary function is to react with an active intermediate of NO oxidation, which is thought to be NO₂•, to form a highly fluorescent triazole derivative (DAF-FM T). nih.gov This conversion results in a substantial increase in fluorescence quantum yield, from approximately 0.005 for DAF-FM to about 0.81 for DAF-FM T, a 160-fold enhancement. thermofisher.comlumiprobe.com

This significant change in fluorescence allows for the bio-imaging of NO with high spatial resolution, enabling researchers to observe two-dimensional NO production in real time. nih.gov DAF-FM can be used to measure nanomolar levels of NO both in vitro and in vivo. nih.gov Its utility has been demonstrated in a wide range of biological specimens, from cultured cells to isolated tissues. researchgate.net For instance, it has been used to detect spontaneous and induced NO release from coronary arteries and to visualize NO production in cultured smooth muscle cells. researchgate.net

The reaction mechanism involves DAF-FM reacting with NO-derived reactive nitrogen species in the presence of oxygen to yield the fluorescent triazole form. researchgate.netmdpi.com While initially it was proposed that N₂O₃ was the reactive intermediate, further kinetic analysis suggests that NO₂• is the more likely candidate that activates DAF-FM. nih.gov

Properties of DAF-FM and its Diacetate Form

| Property | DAF-FM | DAF-FM Diacetate |

|---|---|---|

| Full Name | 4-amino-5-methylamino-2',7'-difluorofluorescein | 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate |

| Cell Permeability | No goryochemical.com | Yes thermofisher.comtocris.com |

| Fluorescence | Weakly fluorescent goryochemical.com | Essentially non-fluorescent thermofisher.com |

| Excitation Max (nm) | ~495 thermofisher.comgoryochemical.com | ~495 (after conversion to DAF-FM) medchemexpress.com |

| Emission Max (nm) | ~515 thermofisher.comgoryochemical.com | ~515 (after conversion to DAF-FM) medchemexpress.com |

| Quantum Yield (Φ) | ~0.005 thermofisher.comlumiprobe.com | ~0.005 (as DAF-FM) thermofisher.comlumiprobe.com |

| Quantum Yield (Φ) after NO reaction | ~0.81 thermofisher.comlumiprobe.com | ~0.81 (as DAF-FM T) thermofisher.comlumiprobe.com |

| NO Detection Limit | ~3 nM thermofisher.comlumiprobe.com | ~3 nM thermofisher.comlumiprobe.com |

| pH Sensitivity | Stable fluorescence above pH 5.5 thermofisher.comlumiprobe.com | Stable fluorescence above pH 5.5 (as DAF-FM T) thermofisher.comlumiprobe.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 4-amino-5-methylamino-2',7'-difluorofluorescein | DAF-FM |

| 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate | DAF-FM DA |

| 4,5-diaminofluorescein | DAF-2 |

| 4,5-diaminofluorescein diacetate | DAF-2 DA |

| Nitric Oxide | NO |

| Cyclic Guanosine Monophosphate | cGMP |

| Diaminonaphthalenes | DANs |

| Triazolofluorescein | DAF-FM T / DAF-2 T |

| Dinitrogen Trioxide | N₂O₃ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H14F2N2O5 |

|---|---|

Molecular Weight |

412.3 g/mol |

IUPAC Name |

2-amino-6-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-(methylamino)benzoic acid |

InChI |

InChI=1S/C21H14F2N2O5/c1-25-13-3-2-8(19(20(13)24)21(28)29)18-9-4-11(22)14(26)6-16(9)30-17-7-15(27)12(23)5-10(17)18/h2-7,25-26H,24H2,1H3,(H,28,29) |

InChI Key |

BJTLSPOVXMBXRZ-UHFFFAOYSA-N |

SMILES |

CNC1=C(C(=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O)N |

Canonical SMILES |

CNC1=C(C(=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O)N |

Origin of Product |

United States |

Mechanistic Basis of Nitric Oxide Detection by Daf Fm

Fundamental Reaction Chemistry of DAF-FM with Nitric Oxide and its Oxidized Species

The journey from a non-fluorescent molecule to a bright fluorescent indicator involves several key chemical steps. These steps are crucial for understanding the dye's function and the interpretation of experimental results.

Intracellular Esterase Cleavage of DAF-FM Diacetate (DAF-FM DA) to DAF-FM

To facilitate entry into living cells, DAF-FM is used in its cell-permeable diacetate form, DAF-FM diacetate (DAF-FM DA). tocris.comabcam.comaatbio.commedchemexpress.com This form of the dye can passively diffuse across the cell membrane. aatbio.commedchemexpress.comlumiprobe.com Once inside the cell, intracellular esterase enzymes cleave the acetate (B1210297) groups from the DAF-FM DA molecule. tocris.comabcam.comaatbio.commedchemexpress.comgoryochemical.comnih.govgoryochemical.comthermofisher.comresearchgate.netnih.govoup.com This enzymatic hydrolysis results in the formation of DAF-FM, which is less cell-permeant and thus becomes trapped within the cell. nih.govgoryochemical.comnih.gov The non-fluorescent DAF-FM is then available to react with nitric oxide-derived species. abcam.comnih.gov

Formation of Fluorescent Triazole Derivative (DAF-FM T)

The reaction of DAF-FM with oxidized forms of nitric oxide leads to the creation of a highly fluorescent triazole derivative known as DAF-FM T. tocris.comnih.govsci-hub.se This conversion from the weakly fluorescent DAF-FM to the intensely fluorescent DAF-FM T is the basis of nitric oxide detection. lumiprobe.comnih.gov The fluorescence quantum yield of DAF-FM is very low, at approximately 0.005, but upon reaction to form DAF-FM T, it increases dramatically by about 160-fold to approximately 0.81. lumiprobe.comthermofisher.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com This significant enhancement in fluorescence allows for the sensitive detection of NO production. nih.gov The resulting fluorescent signal is stable at a pH above 5.5, making it suitable for use in various biological environments. tocris.comnih.govthermofisher.com

Proposed Reaction Mechanisms for DAF-FM Nitrosation

The precise chemical mechanism by which DAF-FM is converted to the fluorescent DAF-FM T is complex and involves reactive nitrogen species (RNS) derived from the oxidation of nitric oxide. Several pathways have been proposed to explain this transformation.

One of the earliest proposed mechanisms suggests that DAF-FM does not react directly with NO but rather with dinitrogen trioxide (N₂O₃), an oxidized surrogate of NO. tocris.comsci-hub.senih.gov N₂O₃ is formed from the autooxidation of NO in the presence of oxygen. tocris.comsci-hub.sersc.org This nitrosating agent is thought to react with the diamino group of DAF-FM, leading to the formation of an N-nitrosamine intermediate. sci-hub.senih.gov This intermediate then undergoes cyclization to form the fluorescent triazole, DAF-FM T. sci-hub.senih.gov The reaction with N₂O₃ is believed to be enhanced in hydrophobic environments, such as within cell membranes. nih.govsci-hub.se

The reaction of DAF-FM is dependent on the presence of oxygen, indicating that it reacts with an oxidative product of NO rather than NO itself. goryochemical.comnih.gov Nitric oxide can react with oxygen to produce various intermediates, including nitrite (B80452) (NO₂⁻). goryochemical.com While DAF-FM does not react with stable end products like nitrite and nitrate (B79036) under normal physiological conditions, the intermediates formed during the oxidation of NO are crucial for the reaction. goryochemical.com The presence of oxygen is essential for the formation of these reactive nitrosating species. merckmillipore.comnih.gov

An alternative and more recently supported mechanism proposes a two-step process involving the nitrogen dioxide radical (NO₂•). sci-hub.senih.gov In this pathway, DAF-FM first undergoes a one-electron oxidation by an oxidizing species, such as NO₂•, to form a radical intermediate (DAF-FM•). nih.govsci-hub.senih.gov This radical intermediate then reacts directly with a molecule of nitric oxide (NO) to yield the fluorescent triazole product, DAF-FM T. sci-hub.senih.gov Kinetic studies have shown that the reaction rate is dependent on the concentration of NO, which supports the role of NO₂• as the reactive intermediate. nih.govnih.gov This mechanism is also consistent with the observation that other strong one-electron oxidants can potentially interfere with the DAF-FM signal. nih.gov

Influence of Reactive Oxygen Species (ROS) and Peroxynitrite (ONOO-) on DAF-FM Reactivity

The reaction mechanism of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) for the detection of nitric oxide (NO) is not a simple, direct interaction. Research indicates that the process is more complex, involving initial oxidation steps. For DAF-FM to react with NO and form its highly fluorescent triazole product, it must first undergo a nonspecific oxidation to an anilinyl radical. thermofisher.comthermofisher.com This radical intermediate then reacts with NO to yield the fluorescent DAF-FM triazole. thermofisher.comthermofisher.com This multi-step mechanism is a critical consideration when interpreting experimental data, as the rate-limiting step could be either the initial nonspecific oxidation or the subsequent reaction with nitric oxide. thermofisher.com

In biological systems, various reactive oxygen species (ROS) and reactive nitrogen species (RNS) are present. interchim.frnih.gov Among these, peroxynitrite (ONOO-), a product of the reaction between superoxide (B77818) and nitric oxide, has been shown to react with DAF-FM. nih.govelsevier.es The potential for DAF-FM to be oxidized by species other than those directly derived from NO, such as peroxynitrite, highlights the importance of carefully considering the cellular environment when using this probe to measure NO production. nih.gov Some studies suggest that the levels of NO required to activate the probe might be higher than those found in many biological tissues, and that peroxynitrite can also oxidize similar probes. elsevier.es

Spectroscopic Characteristics of DAF-FM and its Nitrosated Product

The utility of DAF-FM as a fluorescent probe is defined by its spectroscopic properties, particularly the significant changes that occur upon its reaction with nitric oxide.

Excitation and Emission Maxima of DAF-FM Triazole

Upon reacting with nitric oxide equivalents, DAF-FM is converted into a highly fluorescent benzotriazole (B28993) derivative, often referred to as DAF-FM triazole (DAF-FM T). merckmillipore.comrndsystems.com This product exhibits distinct excitation and emission maxima in the visible spectrum, which are very similar to those of fluorescein (B123965). thermofisher.com The widely reported values for the nitrosated product are approximately 495 nm for excitation and 515 nm for emission. rndsystems.comthermofisher.comlumiprobe.comlumiprobe.comresearchgate.netcaymanchem.com This allows for its detection using standard fluorescence microscopy and instrumentation equipped for fluorescein isothiocyanate (FITC). thermofisher.com

Table 1: Spectroscopic Properties of DAF-FM Triazole

| Property | Wavelength (nm) | References |

|---|---|---|

| Excitation Maximum (λex) | ~495 | thermofisher.comthermofisher.comthermofisher.comlumiprobe.comlumiprobe.comresearchgate.netcaymanchem.com |

Fluorescence Quantum Yield Enhancement Upon Reaction with Nitric Oxide

The fundamental principle behind DAF-FM's function as an NO sensor is the dramatic increase in its fluorescence quantum yield upon nitrosation. In its unreacted state, DAF-FM is essentially non-fluorescent, with a very low quantum yield reported to be around 0.005. thermofisher.comthermofisher.comlumiprobe.comlumiprobe.comcaymanchem.com After reacting with NO to form the fluorescent triazole, the quantum yield increases approximately 160-fold, reaching a value of about 0.81. thermofisher.comthermofisher.comlumiprobe.comlumiprobe.comcaymanchem.com This substantial enhancement in fluorescence intensity is directly proportional to the concentration of NO, enabling the quantification of low concentrations of the analyte. sci-hub.se

Table 2: Fluorescence Quantum Yield of DAF-FM

| State | Quantum Yield (Φ) | Fold Increase | References |

|---|---|---|---|

| Unreacted DAF-FM | ~0.005 | N/A | thermofisher.comthermofisher.comlumiprobe.comlumiprobe.comcaymanchem.com |

Photostability of DAF-FM Triazole

A significant advantage of DAF-FM compared to earlier NO probes like DAF-2 is the enhanced photostability of its NO adduct. lumiprobe.comlumiprobe.comcaymanchem.comnih.gov The DAF-FM triazole is notably more resistant to photobleaching, which is the light-induced degradation of the fluorophore. sci-hub.senih.govapsnet.org This increased photostability provides a longer timeframe for image capture and analysis, leading to more reliable and reproducible fluorescence measurements in microscopy applications. lumiprobe.comlumiprobe.com

pH Stability of DAF-FM Fluorescence

The fluorescence of the DAF-FM triazole demonstrates remarkable stability across a broad and physiologically relevant pH range. mdpi.com Its fluorescence intensity is reported to be stable and independent of pH at values above 5.5 or 5.8. rndsystems.comlumiprobe.comlumiprobe.comcaymanchem.comnih.gov This is a crucial feature, as it ensures that measured changes in fluorescence are due to variations in NO concentration rather than fluctuations in intracellular or extracellular pH. apsnet.org This characteristic makes DAF-FM a more robust and reliable indicator for NO detection in various biological compartments, including the acidic apoplast of plant cells, compared to probes whose fluorescence is pH-sensitive. apsnet.org

Advanced Methodological Applications of Daf Fm in Biological Systems Research

Cellular Imaging Techniques Utilizing DAF-FM

Confocal Laser Scanning Microscopy for Intracellular NO Localization

Confocal Laser Scanning Microscopy (CLSM) coupled with the specific fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) is a powerful technique for visualizing and monitoring the real-time dynamics of intracellular nitric oxide (NO). plos.org This method allows for the precise localization of NO within cellular compartments.

In practice, cells cultured on microscopic grade cover glass are loaded with DAF-FM DA. nih.gov The diacetate form is cell-permeable and, once inside the cell, is hydrolyzed by intracellular esterases to the cell-impermeant DAF-FM. rndsystems.combio-techne.com This active form of the dye is essentially non-fluorescent until it reacts with NO, in the presence of oxygen, to form a highly fluorescent and stable benzotriazole (B28993) derivative (DAF-FM-T). nih.govrndsystems.combio-techne.comnih.gov The resulting fluorescence can be detected using a confocal microscope, typically with an excitation wavelength around 488 nm or 495 nm and an emission wavelength around 515 nm or 526 nm. plos.orgnih.gov

Researchers have successfully used this technique to study NO production in various biological systems. For instance, in plant biology, CLSM with DAF-FM DA has been used to observe NO dynamics during the defense response of wheat against infection. plos.org Studies in Arabidopsis have used this method to show that NO is not uniformly distributed in the roots but is concentrated in trichoblasts and changes its subcellular location during root hair growth. oup.com In animal cells, this technique has been employed to demonstrate the relative amount and location of intracellular NO in endothelial cells, often with nuclear counterstaining using dyes like DAPI. nih.gov Furthermore, real-time imaging with CLSM allows for the detection of both steady-state increases in NO and rapid changes induced by various stimuli. nih.gov

The combination of DAF-FM's sensitivity and the high spatial resolution of confocal microscopy provides a robust method for elucidating the intricate roles of NO in cellular signaling and physiology. plos.orgnih.gov

Fluorescence Microscopy for NO Detection

Fluorescence microscopy is a widely used method for the detection of nitric oxide (NO) in biological samples utilizing the fluorescent probe DAF-FM DA. researchgate.netnih.gov This technique offers a direct way to visualize NO production within cells and tissues. researchgate.netaber.ac.uk The underlying principle involves loading the cells with the cell-permeable DAF-FM DA, which is then deacetylated by intracellular esterases to the cell-impermeant DAF-FM. lumiprobe.commedchemexpress.com DAF-FM itself has a very low fluorescence quantum yield, but upon reaction with NO, it forms a fluorescent benzotriazole, leading to a significant increase in fluorescence intensity. lumiprobe.com

This method has been applied across different research areas. For example, it has been used to visualize NO in plant cells, where an increase in fluorescence signal indicates a rise in intracellular NO levels. researchgate.net In studies on human endothelial cells, fluorescence microscopy with DAF-FM DA has been used to observe stimulus-induced NO production. researchgate.net The technique is also valuable for studying NO in neural cells, allowing for the real-time detection of NO formation in live cultured cells. nih.gov

The fluorescence of the DAF-FM-NO adduct can be observed using a standard fluorescence microscope equipped with appropriate filters, typically for fluorescein (B123965) (FITC), with excitation around 495 nm and emission around 515 nm. lumiprobe.commedchemexpress.com While powerful for visualization, it is often recommended to use this method in conjunction with other techniques or controls, such as NO scavengers like cPTIO, to confirm the specificity of the signal to NO. researchgate.netaber.ac.uk

Flow Cytometry for Quantitative NO Measurement in Cell Populations

Flow cytometry, in combination with the NO-specific fluorescent probe DAF-FM DA, provides a rapid and sensitive method for the quantitative measurement of intracellular NO in cell populations. researchgate.netnih.govbdbiosciences.com This technique allows for the analysis of a large number of individual cells, providing statistical data on the distribution of NO production within a population. nih.gov

The methodology involves incubating a cell suspension with DAF-FM DA. researchgate.netnih.gov The dye passively diffuses into the cells and is converted to its active, cell-impermeant form, DAF-FM, by intracellular esterases. rndsystems.comlumiprobe.com The DAF-FM then reacts with intracellular NO to form a highly fluorescent product. rndsystems.comlumiprobe.com The fluorescence intensity of individual cells is then measured as they pass through the laser of a flow cytometer. researchgate.netbdbiosciences.com An increase in the mean fluorescence intensity of the cell population corresponds to an increase in intracellular NO levels. bdbiosciences.com

This approach has been successfully applied to both animal and plant cells. researchgate.netnih.gov For instance, it has been used to measure NO production in human and animal cells like immunocells, cardiomyocytes, and endothelial cells. nih.gov It has also been adapted for use in plant cell suspensions and protoplasts from leaves and embryos. researchgate.netnih.gov Studies have shown that the fluorescence signal detected by flow cytometry correlates with NO levels and can be modulated by the application of exogenous NO donors or NO scavengers, confirming the method's specificity. researchgate.netnih.gov

Flow cytometry offers an advantage over bulk measurements in solution as it can distinguish between responding and non-responding cells within a population, providing a more accurate assessment of NO production. researchgate.netnih.gov This makes it a valuable tool for studying cellular responses to various stimuli that involve changes in NO signaling.

Spectrofluorometric Assays for Nitric Oxide Quantification

Fluorimetry in Solution and Cell Suspensions

Spectrofluorometry provides a quantitative method for measuring nitric oxide (NO) production in both solutions and cell suspensions using the fluorescent probe DAF-FM. researchgate.netnih.gov This technique relies on the reaction between DAF-FM and NO, which results in the formation of a fluorescent benzotriazole product, DAF-FM-T. rndsystems.comnih.gov The intensity of the fluorescence emitted is directly proportional to the concentration of NO, allowing for its quantification. sci-hub.se

In this assay, DAF-FM is added to the sample, which can be a cell-free solution or a suspension of cells. researchgate.netnih.gov The fluorescence is then measured over time using a fluorometer with excitation and emission wavelengths typically set around 495 nm and 515 nm, respectively. rndsystems.comlumiprobe.com DAF-FM has a low basal fluorescence, which increases significantly upon reacting with NO. lumiprobe.com The detection limit for NO using DAF-FM is approximately 3 nM, making it a highly sensitive method. nih.govlumiprobe.com

This technique has been widely used in various research contexts. For example, it is a common method for measuring NO in plant physiology studies. researchgate.netnih.gov It has also been employed to quantify NO in human and mammalian cell suspensions. researchgate.netnih.gov To ensure the specificity of the measurement, it is common practice to use controls, such as the NO scavenger cPTIO, which should decrease the fluorescent signal. researchgate.net While fluorimetry provides a bulk measurement of the entire sample, it is a straightforward and accessible method for quantifying changes in NO production in response to different treatments or conditions. nih.gov The photostability and pH insensitivity (above pH 5.5) of the DAF-FM-NO adduct contribute to the reliability of this assay. rndsystems.comlumiprobe.com

High-Throughput Screening Methodologies using Microplate Readers

High-throughput screening (HTS) methodologies using microplate readers have been developed for the efficient quantification of nitric oxide (NO) production, particularly for screening potential inhibitors of nitric oxide synthase (NOS). sci-hub.se These assays utilize DAF-FM DA in a 96-well plate format, allowing for the simultaneous analysis of multiple samples. sci-hub.se

The principle of the assay involves seeding cells in a black, flat-bottom 96-well microplate. sci-hub.se After appropriate treatment, the cells are incubated with DAF-FM DA. sci-hub.se The dye enters the cells and is deacetylated to DAF-FM, which then reacts with intracellular NO to produce a fluorescent signal. rndsystems.commedchemexpress.com The fluorescence intensity in each well is then quantified using a multi-mode microplate reader at an excitation wavelength of approximately 488 nm or 495 nm and an emission wavelength of 515 nm. medchemexpress.comsci-hub.se

This method has been validated for screening NOS inhibitors in cell lines overexpressing NOS isoforms. sci-hub.se The use of a microplate reader enables rapid and automated measurements, making the process time-efficient and suitable for large-scale screening. sci-hub.sebmglabtech.com The sensitivity of DAF-FM allows for the detection of low concentrations of NO, which is crucial for studying enzyme kinetics and inhibitor efficacy. sci-hub.se Furthermore, the fluorescence can also be visualized using a fluorescence microscope for qualitative confirmation. sci-hub.se This HTS approach provides a simple, adaptable, and sensitive tool for drug discovery and research involving the modulation of NO signaling pathways.

DAF-FM Applications in Ex Vivo and In Vivo Research Models

The fluorescent dye 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) has become an invaluable tool for the detection and visualization of nitric oxide (NO) in a variety of biological contexts. Its cell-permeable diacetate form, DAF-FM diacetate (DAF-FM DA), readily enters cells and is subsequently hydrolyzed by intracellular esterases to the NO-sensitive DAF-FM. tocris.comabcam.com In the presence of nitric oxide and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative, enabling the imaging of NO production in living systems. tocris.complos.org

Visualization of NO in Isolated Tissues and Organs

DAF-FM has been effectively utilized to visualize NO production in a range of isolated tissues and organs, providing critical insights into the spatial and temporal dynamics of this signaling molecule. In plant biology, DAF-FM has enabled the live imaging of NO in various ex vivo preparations. For instance, researchers have successfully visualized NO in the lateral root primordia of tomato, the differentiating xylem of Zinnia elegans vascular bundles, and in the vascular tissue, epidermal cells, and root hairs of pea seedlings. aber.ac.ukoup.com Studies on pea primary roots using DAF-2 DA, a related dye, revealed significant NO accumulation in the epidermal and vascular tissues, particularly the xylem. mdpi.com

The application of DAF-FM to isolated tissues often involves incubation of the tissue with the dye, followed by visualization using fluorescence or confocal microscopy. aber.ac.ukresearchgate.net The specificity of the fluorescent signal is typically confirmed by using NO scavengers, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), which reduces the fluorescence intensity in the presence of NO. aber.ac.ukoup.com This technique has been instrumental in studying NO production in response to various stimuli, including stress conditions. For example, roots from stress-induced plants exhibit intense DAF-FM fluorescence, which is diminished when co-incubated with cPTIO. aber.ac.ukresearchgate.net

In animal models, DAF-FM has been used to detect NO release from isolated porcine coronary arteries, demonstrating both spontaneous and substance P-induced NO production that was dependent on nitric oxide synthase (NOS) activity. researchgate.net This highlights the utility of DAF-FM in studying vascular physiology and the role of NO in endothelial cell function.

In Vivo Imaging of Nitric Oxide Production in Model Organisms

The ability of DAF-FM to permeate living tissues has made it a powerful tool for in vivo imaging of NO production in whole model organisms, offering a dynamic view of physiological and pathophysiological processes.

The zebrafish (Danio rerio) has emerged as a key model organism for in vivo imaging studies due to its optical transparency during embryonic and larval stages. DAF-FM DA has been successfully used to detect and monitor NO production in living zebrafish. nih.gov This method allows for the visualization of NO production sites, which in larvae include the bulbus arteriosus, forming bones, the notochord, and the caudal fin. nih.govresearchgate.net

The specificity of the DAF-FM signal in zebrafish has been validated by demonstrating its reduction in the presence of NO synthase inhibitors or NO scavengers, and its enhancement with the application of an NO donor. nih.gov This approach has been used to observe developmental changes in NO production and to detect local changes in NO levels in response to stressful conditions. nih.gov For instance, in a rat glioma xenograft model in zebrafish, DAF-FM imaging revealed that NO production was co-localized with the tumor xenograft in a significant percentage of embryos. plos.org This technique has also been employed to study the effects of substances on NO levels, such as the reduction of lipopolysaccharide (LPS)-induced NO generation by oligosaccharides. frontiersin.orgfrontiersin.org The fluorescent signal produced by DAF-FM reacting with NO is proportional to the amount of NO present. frontiersin.orgfrontiersin.org

In vivo imaging with DAF-FM has significantly advanced our understanding of the role of nitric oxide in plants. The dye has been used for live imaging of NO in various plant species and tissues, including tobacco leaves and the roots of control seedlings. aber.ac.ukoup.comresearchgate.net The method typically involves incubating the plant tissue, such as root tips, in a solution containing DAF-FM diacetate. researchgate.net

Researchers have used this technique to investigate NO production in response to environmental stressors. For example, DAF-FM DA epifluorescence analysis has been used to show changes in NO signals in the roots of Arabidopsis seedlings grown in the presence of cadmium. researchgate.net The use of NO scavengers like cPTIO is crucial in these experiments to confirm that the observed fluorescence is indeed due to NO. aber.ac.ukoup.com The versatility of DAF dyes has been demonstrated in their application to various plant models, including cell suspensions, protoplasts, and different tissues within whole seedlings. aber.ac.ukoup.com

Zebrafish Embryos and Larvae

Integration of DAF-FM with Other Analytical Techniques

To gain a more comprehensive understanding of nitric oxide's role in biological systems, DAF-FM-based fluorescence imaging is often integrated with other analytical methods. This combination allows for both the visualization and the precise quantification of NO and its related products.

Combination with HPLC for Product Identification and Quantification

A powerful approach for the detailed analysis of nitric oxide involves coupling DAF-FM fluorometry with high-performance liquid chromatography (HPLC). This combination allows for the sensitive and specific measurement of the fluorescent triazole derivative formed from the reaction of DAF-FM with NO. researchgate.net

In this method, the triazole derivative of DAF-FM is separated and quantified by reversed-phase HPLC with fluorescence detection. researchgate.net This technique offers high sensitivity, with a linear relationship between the concentration of an NO donor and the fluorescence intensity in the nanomolar range. researchgate.net This level of sensitivity has enabled the detection of both spontaneous and induced NO release from isolated tissues. researchgate.net

The integration of DAF-FM with HPLC has also been applied in cellular studies. For instance, it has been used to obtain fluorescence images of cultured smooth muscle cells, where an increase in fluorescence intensity over time indicated NO production, which could be blocked by an NO synthase inhibitor. researchgate.net Furthermore, HPLC methods are used to detect nitrite (B80452) and nitrate (B79036), stable end-products of NO metabolism, in biological samples. nih.gov In this approach, nitrite reacts with 2,3-diaminonaphthalene (B165487) (DAN) to form a highly fluorescent product, 2,3-naphthotriazole (NAT), which is then separated and quantified by reversed-phase HPLC. nih.gov This provides a quantitative measure that can complement the spatial information obtained from DAF-FM imaging.

LC-MS/MS for Structural Confirmation of DAF-FM Reaction Products

While fluorescence microscopy provides spatial and temporal information on NO production, it does not definitively identify the fluorescent species. The reaction of DAF-FM with reactive nitrogen species (RNS) can potentially form various products, with the expected fluorescent triazole, DAF-FM-T, being the primary product of interest. nih.gov Therefore, the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for the unequivocal structural confirmation of DAF-FM reaction products. nih.govashpublications.org

This analytical technique separates the components of a sample, allowing for the specific detection and quantification of DAF-FM-T. sci-hub.se The process involves the separation of DAF-FM and its reaction products using a reversed-phase high-performance liquid chromatography (HPLC) column, followed by mass spectrometric analysis. ashpublications.org The mass spectrometer identifies molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing definitive structural information. ashpublications.orgsci-hub.se

For instance, in studies involving human red blood cells, LC-MS/MS was used to confirm that the observed fluorescence was indeed due to the formation of DAF-FM-T from the reaction of DAF-FM with NO produced by endothelial nitric oxide synthase (eNOS). ashpublications.org The selective-reaction monitoring capability of triple-quadrupole LC-MS/MS instruments allows for highly specific detection of DAF-FM (transition 413.2 → 369.12) and DAF-FM-T (transition 424.2 → 380.1). ashpublications.org This level of specificity is essential to distinguish the NO-specific signal from potential artifacts or fluorescent byproducts that may arise from reactions with other cellular components. nih.govsci-hub.se

In some cases, LC-MS/MS analysis has revealed the presence of unknown DAF-FM-related products in addition to DAF-FM-T, highlighting the complexity of DAF-FM chemistry in biological systems. For example, in the fungus Aspergillus fumigatus, an unknown product with a mass transition of 437.0 > 373.0 was detected alongside DAF-FM and DAF-FM-T. researchgate.netnih.gov

Simultaneous Detection with Other Fluorescent Probes (e.g., for ROS)

The interplay between nitric oxide and reactive oxygen species (ROS) is a critical aspect of many physiological and pathological processes. Consequently, the ability to simultaneously detect both NO and ROS provides a more comprehensive picture of the cellular redox environment. DAF-FM is often used in conjunction with other fluorescent probes specifically designed to detect various ROS.

A common approach involves co-loading cells with DAF-FM diacetate and a probe for ROS, such as dihydroethidium (B1670597) (DHE) for superoxide (B77818) or dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS. nih.gov Studies have demonstrated the specificity of DAF-FM for NO, showing no significant fluorescence increase in the presence of a ROS inducer, while DCF-DA fluorescence remains unchanged upon stimulation of NO production. researchgate.net

For example, in guinea pig vestibular sensory cells, DAF-FM diacetate was used alongside dihydrotetramethylrosamine (B10879) to simultaneously investigate the production of NO and ROS induced by gentamicin. nih.gov This dual-staining approach revealed that inhibiting NO synthesis did not affect ROS production, while scavenging ROS stimulated NO production, indicating a complex interplay between these two signaling molecules. nih.gov

Comparative Analysis and Methodological Refinements of Daf Fm with Other Nitric Oxide Probes

Comparison of DAF-FM with DAF-2 and its Derivatives

Enhanced Sensitivity of DAF-FM for NO Detection

4-amino-5-methylamino-2′,7′-difluorofluorescein (DAF-FM) represents a significant advancement in the detection of nitric oxide (NO) over its predecessor, 4,5-diaminofluorescein (B163784) (DAF-2). A key advantage of DAF-FM is its heightened sensitivity. The detection limit for NO using DAF-FM is approximately 3 nM, whereas for DAF-2, it is around 5 nM. thermofisher.comlumiprobe.comthermofisher.comcaymanchem.com This enhanced sensitivity is attributed to a higher reaction rate with nitrosating species, which is facilitated by the electron-donating effect of the methyl group on the DAF-FM molecule. nih.gov

Upon reacting with NO in the presence of oxygen, DAF-FM is converted to a highly fluorescent triazole derivative. mdpi.comgoryochemical.combdbiosciences.com This reaction leads to a substantial increase in fluorescence quantum yield, from approximately 0.005 for DAF-FM to 0.81 for its triazole product, a roughly 160-fold increase. thermofisher.comlumiprobe.comthermofisher.comcaymanchem.com In a buffer solution around pH 7, the fluorescence intensity of DAF-FM is about 1.5 times higher than that of DAF-2, contributing to its greater sensitivity. goryochemical.comgoryochemical.com However, it is important to note that the sensitivity can be lower when its cell-permeable form, DAF-FM diacetate, is used for intracellular NO detection due to potential interference from other biological molecules. goryochemical.comgoryochemical.com

The enhanced sensitivity of DAF-FM makes it a more suitable probe for quantifying low concentrations of NO in various biological systems. thermofisher.comthermofisher.comsci-hub.se

Improved Photostability and pH Stability of DAF-FM over DAF-2

DAF-FM exhibits significant improvements in both photostability and pH stability as compared to DAF-2, making it a more robust and reliable probe for nitric oxide (NO) detection. The NO adduct of DAF-FM is considerably more photostable than that of DAF-2, which allows for longer periods of image capture during fluorescence microscopy. thermofisher.comlumiprobe.comthermofisher.comfishersci.no This increased photostability is a crucial advantage for detailed and time-lapse imaging studies. sci-hub.se

Furthermore, the fluorescence of the DAF-FM triazole product is stable across a broad pH range, specifically above pH 5.5. thermofisher.comlumiprobe.comthermofisher.comcaymanchem.com In contrast, the fluorescence of the DAF-2 adduct is more susceptible to changes in pH. The stable fluorescence of DAF-FM above pH 5.8 makes it particularly useful for studies in various cellular compartments and tissues where pH may fluctuate. nih.govmerckmillipore.com This pH independence simplifies experimental conditions and enhances the reliability of NO measurements in diverse biological environments. sci-hub.sesci-hub.se These combined properties of superior photostability and pH stability make DAF-FM a preferred choice over DAF-2 for many applications in NO research. goryochemical.com

Table 1: Comparison of DAF-FM and DAF-2 Properties

| Property | DAF-FM | DAF-2 |

|---|---|---|

| NO Detection Limit | ~3 nM thermofisher.comlumiprobe.comthermofisher.comcaymanchem.com | ~5 nM thermofisher.comlumiprobe.comthermofisher.comcaymanchem.com |

| Fluorescence Quantum Yield (pre-reaction) | ~0.005 thermofisher.comlumiprobe.comthermofisher.comcaymanchem.com | Data not available |

| Fluorescence Quantum Yield (post-reaction) | ~0.81 thermofisher.comlumiprobe.comthermofisher.comcaymanchem.com | Data not available |

| Fluorescence Increase | ~160-fold thermofisher.comlumiprobe.comthermofisher.comcaymanchem.com | Data not available |

| Photostability | Significantly more photostable thermofisher.comlumiprobe.comthermofisher.comfishersci.no | Less photostable thermofisher.comlumiprobe.comthermofisher.comfishersci.no |

| pH Stability | Stable above pH 5.5 thermofisher.comlumiprobe.comthermofisher.comcaymanchem.com | Less stable at varying pH |

Specificity Considerations and Potential Interferences

Reaction with Nitrosating Species vs. Direct NO Reaction

The mechanism by which DAF-FM detects nitric oxide (NO) is complex and does not involve a direct reaction with the NO radical itself. nih.gov Instead, the fluorescence of DAF-FM is dependent on the presence of oxygen, indicating that it reacts with an oxidative product of NO. goryochemical.comgoryochemical.comnih.gov The prevailing understanding is that DAF-FM reacts with nitrosating species, which are formed from the autooxidation of NO in an aerobic environment. sci-hub.se

Initially, it was proposed that dinitrogen trioxide (N₂O₃) was the primary nitrosating agent that reacts with DAF-FM to form a non-fluorescent N-nitrosamine intermediate, which then rearranges to the highly fluorescent triazole derivative. nih.govsci-hub.se This reaction is thought to be facilitated by the electron-donating methyl group on DAF-FM, which increases the rate of reaction with NO⁺ equivalents. nih.gov

However, more recent evidence and kinetic analyses suggest an alternative two-step mechanism. nih.gov This model proposes that DAF-FM is first oxidized by a one-electron species, with the NO₂ radical being a likely candidate, to form a radical intermediate (DAF•). nih.govsci-hub.se This radical intermediate then reacts directly with NO to form the fluorescent triazole product. nih.govsci-hub.semdpi.com This second mechanism is supported by kinetic data showing that the effective half-maximum constant (EC₅₀) increases with NO concentration, which contradicts the N₂O₃-based model. nih.gov It has also been noted that the formation of N₂O₃ is less efficient in biological environments, except within lipid membranes, further supporting the role of other reactive species. sci-hub.se Some studies also suggest that peroxynitrite, formed from the reaction of NO with superoxide (B77818), can also lead to the nitrosation of DAF-FM. rsc.org

Influence of Other Biological Molecules (e.g., Ascorbate (B8700270), Dehydroascorbate) on Fluorescence Signal

The fluorescence signal of DAF-FM can be influenced by other biological molecules, which is a critical consideration for its use in complex biological systems. Notably, ascorbate (ascorbic acid) and its oxidized form, dehydroascorbic acid (DHA), have been shown to interfere with the detection of nitric oxide (NO) by diaminofluoresceins. nih.gov

Studies have demonstrated that DAF-2, a related probe, can react with DHA to form fluorescent products with emission profiles similar to the NO-adduct, DAF-2T. nih.govsemanticscholar.org This reaction can lead to false-positive signals. Ascorbic acid, on the other hand, can diminish the fluorescence signal from NO donors, possibly by reducing the availability of the nitrosating species required for the probe's reaction. semanticscholar.org While these findings are primarily documented for DAF-2, it is plausible that similar interferences occur with DAF-FM. nih.gov The presence of ascorbate and DHA, which are often found in the same cellular environments as nitric oxide synthase, highlights the potential for inaccurate NO quantification. semanticscholar.org

Furthermore, other cellular components can affect the fluorescence signal. For instance, proteins such as bovine serum albumin (BSA) and substances like phenol (B47542) red, commonly found in cell culture media, can reduce the sensitivity of NO detection. lumiprobe.comgoryochemical.comgoryochemical.com Therefore, careful consideration and appropriate controls are necessary to mitigate the impact of these interfering molecules when using DAF-FM.

Non-Specific Fluorescent Product Formation

A significant consideration when using DAF-FM is the potential for non-specific fluorescent product formation, which can lead to artifacts and misinterpretation of nitric oxide (NO) levels. The reaction of DAF-FM to its fluorescent triazole form is not entirely specific to NO-derived nitrosating agents. nih.gov

One source of non-specific fluorescence is the autoxidation of the DAF-FM probe itself, a process that can be potentiated by light. nih.gov Additionally, the probe can be oxidized by sources of superoxide and peroxyl radicals, leading to fluorescent products with spectra that are indistinguishable from the authentic NO adduct. nih.gov

Another proposed mechanism for non-specific signal generation involves the initial non-specific oxidation of DAF-FM to an anilinyl radical, which then reacts with NO to form the fluorescent triazole. nih.govmdpi.comthermofisher.com This initial oxidation step can be triggered by various intracellular oxidants, particularly in conditions of oxidative stress, inflammation, or increased mitochondrial activity. sci-hub.se

Furthermore, as mentioned previously, DAF probes can react with other biological molecules like dehydroascorbic acid to generate fluorescent compounds, contributing to the non-specific signal. nih.govoup.com It has also been reported that DAF-2 can react with peroxynitrite, and it is unclear if DAF-FM behaves similarly. mdpi.com These non-specific reactions underscore the importance of using appropriate controls, such as NOS inhibitors, to confirm the specificity of the fluorescent signal to NO production. rsc.org

Verification Strategies using NO Scavengers (e.g., cPTIO) and NOS Inhibitors

To ensure the specificity of DAF-FM fluorescence as a true indicator of nitric oxide (NO) presence, researchers employ verification strategies involving NO scavengers and nitric oxide synthase (NOS) inhibitors. oup.comnih.govresearchgate.netsci-hub.se The most common approach is the use of the NO scavenger cPTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide). oup.comnih.govaber.ac.uk A reduction in DAF-FM fluorescence upon application of cPTIO is considered strong evidence that the signal is indeed NO-dependent. oup.comaber.ac.uk This method has been used to confirm NO production in various biological systems, including plant roots under stress and in response to fungal elicitors. oup.comaber.ac.ukoup.com

However, the use of cPTIO is not without its complexities. Under certain experimental conditions, cPTIO can paradoxically increase DAF-FM fluorescence. nih.gov This occurs because cPTIO oxidizes NO to form the nitrogen dioxide radical (•NO₂), which can then react with another NO molecule to form dinitrogen trioxide (N₂O₃). nih.gov Since DAF-FM reacts with N₂O₃, this can lead to an enhanced signal, confounding the interpretation of results. nih.govrsc.org Therefore, the concentrations of both cPTIO and NO must be carefully selected to ensure accurate scavenging without inducing artifacts. nih.gov

Another critical verification strategy involves the use of NOS inhibitors. These molecules block the enzymatic production of NO from L-arginine. If the DAF-FM signal is diminished after treating cells with a NOS inhibitor, it provides further confirmation that the fluorescence is due to endogenously produced NO. sci-hub.sersc.org For instance, pre-incubation of RAW 264.7 macrophage cells with the pan-NOS inhibitor L-NMMA (L-N-monomethyl Arginine) has been shown to block the majority of the DAF-FM signal, indicating high NO specificity. rsc.org Similarly, in studies with human vascular endothelial cells, the NOS inhibitor L-NAME has been used to demonstrate that bradykinin-induced fluorescence increases are due to NOS-dependent NO production. researchgate.net The use of specific inhibitors for different NOS isoforms (e.g., nNOS, eNOS, iNOS) can also help to identify the specific source of NO production within a cellular system. sci-hub.sesci-hub.se

The following table summarizes key findings from studies utilizing NO scavengers and NOS inhibitors to validate DAF-FM as an NO probe.

| Validation Agent | Cell/Tissue Type | Key Finding | Reference |

| cPTIO | Plant roots | Stress-induced DAF-FM fluorescence is reduced by cPTIO, confirming the signal is from NO. | oup.comaber.ac.uk |

| cPTIO | Arabidopsis cell cultures | cPTIO can increase DAF-FM fluorescence under certain conditions by promoting N₂O₃ formation. | nih.gov |

| L-NMMA | RAW 264.7 macrophages | Pre-incubation with L-NMMA blocked most of the DAF-FM signal, demonstrating NO specificity. | rsc.org |

| L-NAME | Human vascular endothelial cells | Bradykinin-induced DAF-FM fluorescence was suppressed by L-NAME, indicating NOS-dependent NO production. | researchgate.net |

| PTIO | Astrocytes | ATP-induced DAF-FM fluorescence was blocked by the NO scavenger PTIO. | jneurosci.org |

Addressing Methodological Challenges in DAF-FM Application

While DAF-FM is a valuable tool, its application is accompanied by several methodological challenges that must be addressed to ensure accurate and reliable results. These include issues with dye loading and retention, potential for leakage, difficulties in quantification, and interference from autofluorescence.

The effective use of DAF-FM diacetate relies on its ability to passively diffuse across the cell membrane, where it is then hydrolyzed by intracellular esterases to the membrane-impermeant DAF-FM. sci-hub.selumiprobe.com This process traps the dye within the cell, allowing for the detection of intracellular NO. sci-hub.se However, the efficiency of this loading process can be influenced by several factors.

Optimal loading concentrations and incubation times need to be determined empirically for each cell type and experimental condition. thermofisher.comthermofisher.com A suggested starting concentration range is typically between 1–10 µM, with incubation times ranging from 20 to 60 minutes. thermofisher.comthermofisher.com Using the minimum dye concentration necessary to achieve an adequate signal-to-noise ratio is generally recommended. thermofisher.comthermofisher.com Lowering the incubation temperature can help to reduce subcellular compartmentalization of the dye. thermofisher.comthermofisher.com For some applications, such as in primary neural cells, a low concentration of 0.5 µM DAF-FM diacetate has been used to minimize background autofluorescence and improve the signal-to-noise ratio. researchgate.netnih.gov

Intracellular retention of the hydrolyzed DAF-FM is crucial for accurate measurements. The integrity of the cell membrane plays a significant role in this retention. nih.gov In cells with compromised membranes or in tissues with high permeability, the dye can leak out, leading to a decrease in fluorescence intensity and an underestimation of NO production. nih.govphysiology.org

The table below outlines factors influencing DAF-FM loading and retention.

| Factor | Influence on Loading/Retention | Recommendation | Reference |

| Dye Concentration | Affects signal-to-noise ratio and potential cytotoxicity. | Empirically determine the optimal concentration (typically 1-10 µM). | thermofisher.comthermofisher.comgoryochemical.com |

| Incubation Time & Temperature | Impacts dye uptake and subcellular distribution. | Optimize for specific cell type (e.g., 20-60 min at 4°C to 37°C). Lowering temperature can reduce compartmentalization. | thermofisher.comthermofisher.com |

| Cell Health & Membrane Integrity | Damaged cells or high permeability tissues can lead to dye leakage. | Use viability stains like propidium (B1200493) iodide to identify compromised cells. | thermofisher.comthermofisher.comnih.gov |

| Buffer Composition | Components like BSA and phenol red may interfere with fluorescence. | Use with caution and test for effects on fluorescence. | lumiprobe.comthermofisher.comthermofisher.com |

A significant challenge in using DAF-FM is the potential for the dye to leak from the cells after loading. nih.govphysiology.org This is particularly problematic in experiments involving long-term measurements or in systems with increased microvessel permeability. physiology.org The leakage of intracellular DAF-2 (a related probe) has been observed to be more pronounced in vessels with higher permeability, leading to a rapid decline in fluorescence intensity and compromising the accuracy of NO measurements. nih.govphysiology.org

Once hydrolyzed by intracellular esterases, DAF-FM becomes less cell-permeable, which is intended to trap it within the cell. sci-hub.segoryochemical.com However, this retention is not always complete, and a slow leakage of the dye can still occur. goryochemical.com This can result in an underestimation of NO production, especially in cultured cells which often have higher baseline permeability compared to intact tissues. nih.gov

To overcome the issue of dye leakage, some studies have employed a continuous perfusion of the dye during the experiment. nih.govphysiology.orgnih.gov This approach helps to maintain a relatively constant intracellular dye concentration, even in high-permeability conditions, thereby enhancing the sensitivity of NO detection. nih.govphysiology.org

The following table summarizes the challenges and mitigation strategies related to DAF-FM dye leakage.

| Challenge | Consequence | Mitigation Strategy | Reference |

| Increased cell permeability | Rapid decrease in fluorescence intensity, underestimation of NO. | Continuous perfusion of DAF-FM diacetate during the experiment. | nih.govphysiology.org |

| Long-term experiments | Gradual loss of intracellular dye, leading to inaccurate temporal measurements. | Characterize the rate of dye leakage and correct for it in the analysis. | nih.gov |

| Cultured cells | Higher baseline permeability can lead to significant dye loss. | Consider continuous perfusion or methods that account for leakage. | nih.gov |

While DAF-FM is widely used for the qualitative assessment of NO production, obtaining accurate quantitative measurements presents a significant challenge. nih.govnih.gov Several factors contribute to the difficulty in calibrating the fluorescent signal to a specific NO concentration, including uneven dye loading, dye leakage, and photobleaching. nih.gov

The reaction between DAF-FM and NO is complex. It is generally accepted that DAF-FM does not react directly with NO but rather with an oxidation byproduct, such as N₂O₃. nih.govaber.ac.ukrsc.org However, kinetic analyses have suggested that the nitrogen dioxide radical (•NO₂) may be a more likely reactive intermediate. nih.govnih.gov This complex reaction mechanism makes it difficult to establish a simple linear relationship between fluorescence intensity and NO concentration.

To address these quantification challenges, researchers have developed kinetic models and calibration protocols. One approach involves relating the slope of the fluorescent intensity to the NO concentration. nih.govnih.gov For this to be effective, it is recommended that the concentration of DAF-FM be much greater than the concentration of NO. nih.gov Under these conditions, the rate of fluorescence increase is proportional to the square of the NO concentration and is independent of the DAF-FM concentration. nih.gov

However, even with these approaches, the results are often considered semi-quantitative, with fluorescence intensity expressed as a net change or a percentage change relative to a background control. sci-hub.se The true sensitivity of DAFs in a cellular environment is often lower than in cell-free systems. sci-hub.se For example, the detection limit of DAF-FM is approximately 3 nM in a cell-free system, but this can be significantly higher within cells due to interfering substances. sci-hub.sesci-hub.selumiprobe.comgoryochemical.com

The table below highlights the key challenges and proposed solutions for the quantification of NO using DAF-FM.

| Challenge | Reason | Proposed Solution | Reference |

| Non-linear relationship between fluorescence and [NO] | Complex reaction kinetics involving NO oxidation byproducts. | Use of kinetic models that relate the rate of fluorescence change to [NO]. | nih.govnih.gov |

| Uneven dye loading and leakage | Variable intracellular dye concentration affects fluorescence intensity. | Maintain [DAF-FM] >> [NO]; continuous dye perfusion. | nih.govnih.gov |

| Lack of absolute calibration | Difficulty in relating fluorescence units to molar concentrations of NO. | Express data as relative fluorescence units or fold change over control. | sci-hub.se |

| Lower sensitivity in cellular environments | Presence of intracellular interfering substances. | Perform calibration curves under conditions that mimic the cellular environment. | sci-hub.segoryochemical.com |

A common issue in fluorescence microscopy is the presence of endogenous autofluorescence from biological samples, which can interfere with the detection of the desired signal. harvard.edumicroscopyfocus.comoraclebio.com Autofluorescence is often most prominent in the blue and green regions of the spectrum, which overlaps with the emission spectrum of DAF-FM-T (the fluorescent product of DAF-FM and NO). sci-hub.seoraclebio.comfluorofinder.com

Sources of autofluorescence in biological tissues include molecules like flavins, NADH, collagen, and elastin. microscopyfocus.comfluorofinder.com The fixation process, particularly with aldehyde fixatives like glutaraldehyde (B144438) and formaldehyde, can also generate fluorescent products. harvard.edufluorofinder.com

To address the issue of autofluorescence, several strategies can be employed:

Controls: It is essential to include proper controls to account for background fluorescence. This includes measuring the autofluorescence of the cells or tissue without the this compound. sci-hub.se

Spectral Unmixing: Advanced microscopy techniques, such as spectral imaging and linear unmixing, can help to computationally separate the specific DAF-FM signal from the broad-spectrum autofluorescence. microscopyfocus.com

Fluorophore Choice: When possible, choosing fluorophores that emit in the red or far-red regions of the spectrum can help to avoid the main autofluorescence wavelengths. microscopyfocus.comoraclebio.comfluorofinder.com While this is not an option with DAF-FM itself, it is a consideration when designing multi-color imaging experiments.

Chemical Quenching: In fixed tissues, chemical agents like Sudan Black B or sodium borohydride (B1222165) can be used to reduce autofluorescence, although these may also affect the specific signal. harvard.eduoraclebio.com

Optimizing Imaging Parameters: Adjusting microscope settings, such as using a narrower emission filter, can help to minimize the collection of autofluorescence. microscopyfocus.com

The following table summarizes sources of autofluorescence and strategies to mitigate its impact on DAF-FM measurements.

| Source of Autofluorescence | Mitigation Strategy | Reference |

| Endogenous fluorophores (e.g., NADH, flavins) | Include unlabeled controls; use spectral imaging and linear unmixing. | sci-hub.semicroscopyfocus.comfluorofinder.com |

| Aldehyde-based fixatives | Use non-aldehyde fixatives (e.g., methanol); treat with sodium borohydride. | harvard.edufluorofinder.com |

| Extracellular matrix (e.g., collagen, elastin) | Careful sample preparation; computational removal of background. | microscopyfocus.comfluorofinder.com |

| Culture medium components (e.g., phenol red, serum) | Use phenol red-free medium; reduce serum concentration or use BSA. | fluorofinder.combosterbio.com |

Quantitative and Kinetic Aspects of Daf Fm Fluorescence

Kinetic Analysis of DAF-FM Activation by Nitric Oxide

The activation of the non-fluorescent DAF-FM to its highly fluorescent triazole derivative (DAF-FM T) is not a direct reaction with NO. Instead, it involves intermediates derived from the oxidation of NO. sci-hub.setocris.com The reaction is contingent on the presence of an oxidant and can proceed through different proposed mechanisms. sci-hub.se

One proposed mechanism involves the autoxidation of NO in the presence of oxygen to form nitrosating species like dinitrogen trioxide (N₂O₃) or nitrogen dioxide (NO₂•), which then react with DAF-FM. nih.govsci-hub.se Kinetic analysis suggests that the reactive intermediate likely exhibits NO-dependent consumption. nih.govnih.gov Experimental evidence points towards NO₂• as a more probable candidate than N₂O₃ for the reactive intermediate that activates DAF-FM. nih.govnih.gov This is supported by the observation that the effective half-maximum constant (EC₅₀) for the reaction increases proportionally with the NO concentration, a finding that is inconsistent with N₂O₃ being the primary activating species. nih.govnih.gov

An alternative two-step mechanism has also been proposed. This involves the initial one-electron oxidation of DAF-FM to a radical intermediate (DAF-FM•), which then directly reacts with NO to form the fluorescent triazole product. sci-hub.seresearchgate.net This one-electron oxidation can be facilitated by other reactive species present in a cellular environment, which can complicate the interpretation of fluorescence intensity as a direct measure of NO production. sci-hub.se

The rate of DAF-FM T formation is ultimately limited by the rate of NO oxidation. nih.gov The reaction kinetics exhibit a saturation dependence on the concentration of DAF-FM. nih.govnih.gov

Mathematical Modeling of NO-DAF-FM Reaction Kinetics

To better understand and quantify the relationship between DAF-FM fluorescence and NO concentration, mathematical models have been developed. These models combine theoretical frameworks with experimental data to elucidate the complex reaction kinetics. nih.govnih.gov

A key finding from this modeling is a derived rate law that relates the change in fluorescence intensity (FI) over time to the concentrations of NO, oxygen (O₂), and DAF-FM. The equation is as follows:

d/dt [FI] = 2αk₁[NO]²[O₂][DAF-FM] / (k[NO] + [DAF-FM]) nih.govnih.gov

In this equation:

α is a proportionality coefficient that links the fluorescence intensity to the concentration of activated DAF-FM. nih.govnih.gov

k₁ represents the NO oxidation rate constant. nih.govnih.gov

k is an estimated constant with a value of approximately 4.3 ± 0.6. nih.govnih.gov

This model indicates that when the concentration of DAF-FM is much greater than the concentration of NO, the slope of the fluorescence intensity is proportional to the square of the NO concentration and is independent of the DAF-FM concentration. nih.gov The model also accounts for the saturation kinetics observed with respect to the DAF-FM concentration. nih.govnih.gov The development of such non-linear diffusion-reaction mass transport models has been crucial in simulating the complex interactions between NO and various chemical species in biological microenvironments. drexel.edu

Development of Calibration Protocols for Quantitative NO Measurement

A significant hurdle in using DAF-FM for quantitative analysis has been the lack of standardized calibration protocols. nih.govnih.gov The kinetic information derived from mathematical modeling provides a foundation for creating such protocols. nih.gov

Key considerations for developing calibration protocols include:

Controlling Dye Concentration: The fluorescence intensity reaches a maximum at an optimal DAF-FM concentration (e.g., 2.5 µM in one study) and then decreases at higher concentrations. nih.gov Therefore, using a consistent and optimal dye concentration is crucial.

Use of NO Donors: Spontaneous NO donors, such as 3-morpholinosydnonimine hydrochloride (SIN-1) or spermine (B22157) NONOate, can be used to generate known concentrations of NO for creating a standard curve. nih.govthermofisher.com

Specificity Confirmation: The use of an NO scavenger, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), is essential to confirm that the observed fluorescence is specific to NO. apsnet.orgaber.ac.ukoup.com A reduction in the fluorescence signal upon application of the scavenger validates the measurement. aber.ac.ukoup.com

High-Throughput Methods: Methods have been optimized for use in microplate readers, allowing for the simultaneous handling of a large number of samples and their replicates. This minimizes the impact of biological variability and ensures identical experimental conditions. nih.govmdpi.com

Instrumentation and Settings: Factors such as the gain and the number of flashes in a microplate reader need to be optimized to achieve the best signal-to-noise ratio. nih.gov

These protocols are vital for enabling the quantification of cellular NO levels in various biological systems. nih.gov

Linear Range of Fluorescence Intensity in Relation to Nitric Oxide Concentration

The relationship between the fluorescence intensity of the DAF-FM T product and the concentration of NO is linear only within a specific range. Understanding this linear range is fundamental for accurate quantification.

Research has demonstrated that a linear relationship can be established in the nanomolar (nM) range. For instance, one study using SIN-1 as an NO donor found that Beer's law was linear over a range of 1–10 nM. nih.govmdpi.com The limit of detection in this particular study was determined to be 0.897 nM. nih.govmdpi.com Another source indicates a detection limit of approximately 3 nM for DAF-FM. oup.comthermofisher.comlumiprobe.com

The fluorescence quantum yield of DAF-FM is initially very low (around 0.005) but increases significantly, by about 160-fold, to approximately 0.81 after its reaction with NO. thermofisher.comlumiprobe.com This substantial increase in fluorescence is what allows for the sensitive detection of low NO concentrations.

The fluorescence of the DAF-FM T adduct is stable over a wide pH range, from pH 5.5 to 12, which is an advantage over other similar dyes. tocris.comthermofisher.com

Table of Optical and Detection Properties:

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~495 nm | nih.govthermofisher.comgoryochemical.com |

| Emission Maximum (λem) | ~515 nm | thermofisher.comgoryochemical.com |

| Fluorescence Quantum Yield (Unreacted) | ~0.005 | thermofisher.comlumiprobe.com |

| Fluorescence Quantum Yield (Reacted) | ~0.81 | thermofisher.comlumiprobe.comgoryochemical.com |

| Fold Increase in Fluorescence | ~160-fold | thermofisher.comlumiprobe.com |

| Limit of Detection | ~0.897 - 3 nM | nih.govoup.commdpi.comthermofisher.comlumiprobe.com |

| Linear Concentration Range | 1 - 10 nM | nih.govmdpi.com |

| Optimal pH Range | > 5.5 | tocris.comthermofisher.com |

Applications of Daf Fm in Specific Biological Research Contexts

Nitric Oxide Signaling in Plant Physiology

The fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) has become an instrumental tool for visualizing and quantifying nitric oxide (NO) in plant tissues. Its cell-permeable diacetate form (DAF-FM DA) allows for intracellular application, where it is cleaved by esterases to the active, NO-sensitive form. apsnet.orgnih.gov This dye's reaction with NO oxidation products results in a highly fluorescent compound, enabling researchers to pinpoint NO production sites and monitor its dynamics in response to various stimuli. apsnet.orgcsic.es

Stress Responses and Development in Plants

DAF-FM has been widely used to investigate the role of NO as a key signaling molecule in plant responses to both biotic and abiotic stresses. For instance, studies in Arabidopsis thaliana have utilized DAF-FM to demonstrate increased NO accumulation in response to pathogens, highlighting its function in the hypersensitive response (HR), a form of programmed cell death to limit pathogen spread. apsnet.orgoup.com The dye has also been crucial in linking NO to abiotic stress tolerance. DAF-FM imaging has shown that cold acclimation induces an increase in endogenous NO levels in Arabidopsis leaves. oup.com Similarly, plants subjected to salt and drought stress exhibit enhanced NO production, which is associated with improved tolerance through physiological adjustments like reduced water loss and altered proline content. oup.com

Beyond stress responses, DAF-FM has shed light on NO's role in various developmental processes. Research has shown that NO is involved in seed germination, plant growth and maturation, and senescence. oup.com For example, DAF-FM has been used to monitor NO levels during ABA-induced stomatal closure, a critical process for regulating water loss. oup.com

Spatial Localization of NO Generation in Plant Tissues

A significant advantage of DAF-FM is its utility in mapping the precise location of NO synthesis within plant tissues. apsnet.orgnih.gov This has provided valuable insights into the cell-to-cell signaling pathways involving NO. In response to avirulent bacteria, DAF-FM fluorescence first appears as distinct points at the cell surface before spreading, suggesting an intercellular signaling role for NO in coordinating the plant's defense response. apsnet.org

DAF-FM has been employed to visualize NO in various plant parts and cell types, including:

Leaves and Roots: Studies have shown increased DAF-FM fluorescence in both leaves and roots of Arabidopsis under stress conditions. oup.comoup.com

Guard Cells: NO production, visualized by DAF-FM, is a key component of stomatal closure. csic.es

Vascular Tissue and Root Hairs: The dye has been used to detect NO in the xylem, epidermal cells, and root hairs of pea seedlings. nih.govresearchgate.net

Protoplasts: Researchers have used DAF-FM to observe NO production in protoplasts from soybean roots. researchgate.net

The ability to localize NO production has been critical in differentiating the sources of NO, such as nitrate (B79036) reductase-dependent pathways versus those involving a putative nitric oxide synthase (NOS)-like enzyme. oup.comnih.gov For example, in Arabidopsis mutants with defects in nitrate reductase, DAF-FM imaging revealed lower NO levels, confirming the enzyme's role in NO synthesis during cold acclimation. oup.com

Endothelial and Vascular Biology Research

DAF-FM is a valuable tool for the direct examination of nitric oxide (NO) synthesis in endothelial cells, which is crucial for the regulation of vascular tone. researchgate.net The cell-permeable DAF-FM diacetate readily enters cells and is hydrolyzed by intracellular esterases to the NO-sensitive DAF-FM. rndsystems.comnih.gov In the presence of oxygen, DAF-FM reacts with NO oxidation byproducts to form a highly fluorescent triazolofluorescein, allowing for real-time monitoring of intracellular NO production. rndsystems.comnih.gov

Agonist-Evoked NO Synthesis in Endothelial Cells (e.g., HUVECs)

DAF-FM has been effectively used to quantitatively monitor NO synthesis stimulated by various agonists in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). rndsystems.comtocris.combio-techne.com For example, researchers have used DAF-FM to directly observe the impairment of agonist-stimulated NO synthesis in HUVECs exposed to high glucose levels, a condition mimicking diabetes. researchgate.net In these studies, agonists like ATP, histamine, or the calcium ionophore calcimycin (B1668216) A23187 were used to evoke NO production, and the resulting DAF-FM fluorescence was measured. researchgate.net This approach has also been used to demonstrate that this impairment can be reversed by treatments with vitamin C and L-sepiapterin. researchgate.net

Similarly, DAF-FM has been employed to show that copper deficiency attenuates NO production in endothelial cells. nih.gov In these experiments, both cultured lung microvascular endothelial cells and isolated arterioles from copper-deficient rats showed significantly less DAF-FM fluorescence in response to acetylcholine (B1216132) (ACh), an endothelium-dependent vasodilator. nih.gov

Studies on Nitric Oxide Synthase (NOS) Activity and Inhibition

DAF-FM is a key reagent in studies investigating the activity and inhibition of nitric oxide synthase (NOS), the enzyme responsible for NO production. By measuring the changes in DAF-FM fluorescence, researchers can assess the efficacy of various NOS inhibitors. sci-hub.se For instance, in studies with Arabidopsis thaliana expressing rat neuronal NOS (nNOS), DAF-FM was used to confirm higher NOS activity and NO accumulation in the transgenic plants. oup.com

In mammalian cells, DAF-FM has been utilized in high-throughput screening assays to identify potential NOS inhibitors. sci-hub.se This method has been validated in HEK 293T cells overexpressing different NOS isoforms, where the reduction in DAF-FM fluorescence in the presence of test compounds indicates NOS inhibition. sci-hub.se Furthermore, DAF-FM has been used to study the effects of NOS inhibitors like L-NAME (Nω-Nitro-L-arginine methyl ester) and L-NMMA (NG-monomethyl-l-arginine) on contraction-induced NO generation in skeletal muscle fibers. nih.gov The dye has also been instrumental in confirming that NO accumulation during the plant hypersensitive response is dependent on NOS-like activity and can be blocked by NOS inhibitors. apsnet.org

Research in Developmental Biology and Regenerative Medicine

DAF-FM has found applications in developmental biology and regenerative medicine, primarily for detecting NO in living cells and tissues during developmental processes and regeneration.

In the field of developmental biology, DAF-FM DA has been notably used in studies of zebrafish embryos. It serves as a live staining compound that indicates early centers of bone formation. researchgate.netnih.gov Research has shown that the fluorescent signals from DAF-FM are predominantly located in areas of active bone formation, including the bone and tooth matrix and the notochord sheath. researchgate.netnih.gov Interestingly, the staining appears to be extracellular, marking both mineralized and non-mineralized bone matrix (osteoid). nih.gov This suggests that in this context, DAF-FM is a useful tool for revealing the process of bone formation in vivo, independent of the mineralization status of the matrix, although it may not be detecting intracellular NO directly. nih.gov The inhibition of NOS enzymes, which catalyze NO formation, leads to an absence of bone structures, confirming the importance of NO in this developmental process. nih.gov

Bone Formation and Skeletal Development (e.g., Zebrafish)

DAF-FM DA staining has proven to be a valuable tool for visualizing skeletal structures, including both bone and cartilage, in living zebrafish larvae. researchgate.net This method provides an alternative to traditional double staining techniques that require fixed samples, enabling the in vivo study of skeletogenesis. researchgate.net

Research using DAF-FM DA in zebrafish has revealed several key findings:

Colocalization with Osteoblasts and Ossification: Intense DAF-FM staining colocalizes with the appearance of osteoblasts and characterizes ossified structures. researchgate.net This suggests a strong correlation between NO presence and active bone formation.

Staining of Mineralized and Non-Mineralized Matrix: Studies combining DAF-FM DA with stains for mineral deposits, such as Alizarin Red S and von Kossa staining, have shown that DAF-FM DA labels both the mineralized bone matrix and the unmineralized osteoid. mdpi.comresearchgate.netnih.gov This indicates that the dye's affinity is not solely dependent on calcification. mdpi.comresearchgate.netnih.gov